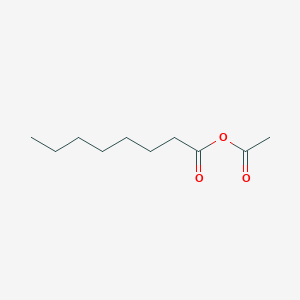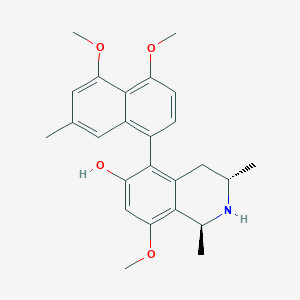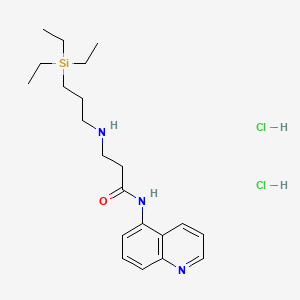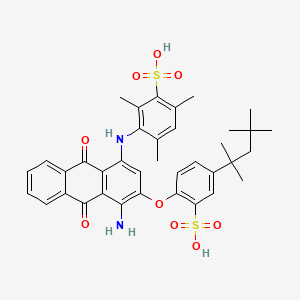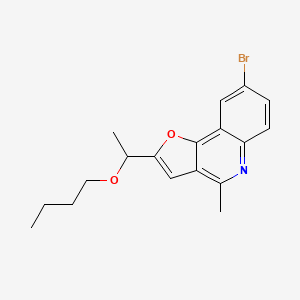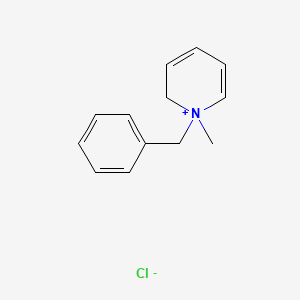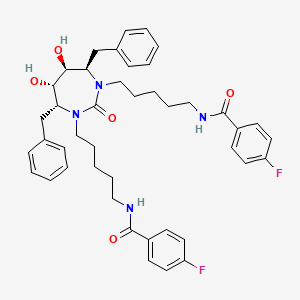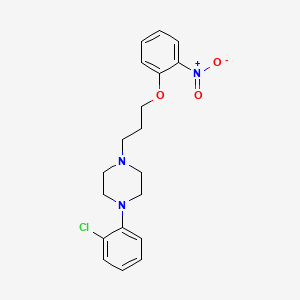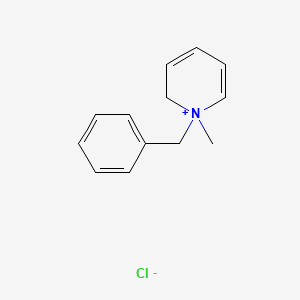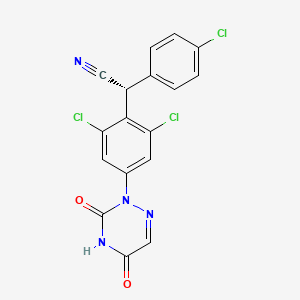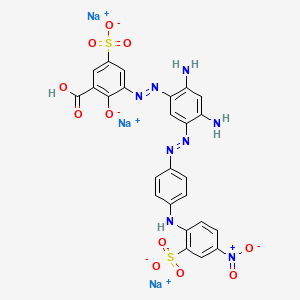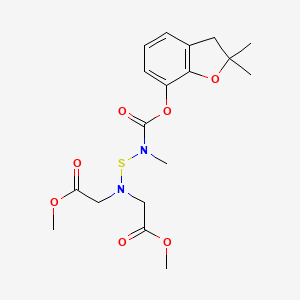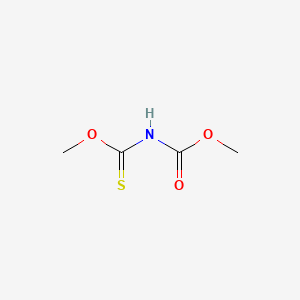
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester is a chemical compound with the molecular formula C4H7NO3S and a molecular weight of 149.17 g/mol . It is known for its unique structure, which includes both carbonyl and thiocarbonyl functional groups. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester typically involves the reaction of thioimidodicarbonic acid with methanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl groups of the acid react with methanol to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiocarbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with thiol-containing enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), O1,O3-dimethyl ester
- Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), O3-ethyl O1-methyl ester
- Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dibutyl ester
Uniqueness
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester is unique due to its specific esterification pattern and the presence of both carbonyl and thiocarbonyl groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
39142-28-4 |
|---|---|
Molekularformel |
C4H7NO3S |
Molekulargewicht |
149.17 g/mol |
IUPAC-Name |
methyl N-methoxycarbothioylcarbamate |
InChI |
InChI=1S/C4H7NO3S/c1-7-3(6)5-4(9)8-2/h1-2H3,(H,5,6,9) |
InChI-Schlüssel |
LMKUSACNHXQRHT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC(=S)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
